![molecular formula C11H8N2S B117147 10H-Pyrido(3,2-b)(1,4)benzothiazine CAS No. 261-96-1](/img/structure/B117147.png)
10H-Pyrido(3,2-b)(1,4)benzothiazine
Overview
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine is a chemical compound with the molecular formula C11H8N2S . It is an analog of phenothiazine in which an annular nitrogen atom is incorporated into the ring system .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study describes the synthesis of 10-acetyl-9-chloro/9-bromo/8,9-dichloro-3-nitro-pyrido[3,2-b][1,4]benzothiazines . Another research paper discusses the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H, (H,12,13) .
Chemical Reactions Analysis
In terms of chemical reactions, one study reports that the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium affords a mixture of the C-4 proton abstraction product and 2-n-butyl-4a-lithio-10-methyl-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine, which results from nucleophilic addition at the C-2 position .
Scientific Research Applications
Anticancer Activity
A study by Onoabedje et al. (2019) explored the synthesis and anticancer activity of new 3-amido derivatives of 3-chloro-10Hpyrido[3,2-b][1,4]benzothiazine. These compounds demonstrated significant interaction with cancer receptors and exhibited high anticancer activity, as assessed through molecular docking studies.
Antimicrobial Activities
Kumar et al. (2003) and Kumar and Yadav (2008) conducted studies on the synthesis of 10H-Pyrido[3,2-b][1,4]benzothiazine derivatives with notable antimicrobial properties. These compounds were characterized and evaluated for their effectiveness against various microbial agents, showcasing potential as chemotherapeutic agents (Kumar et al., 2003); (Kumar and Yadav, 2008).
Synthesis of Heterocyclic Compounds
Bastrakov et al. (2016) explored the synthesis of 3-Nitro-10H-pyrido[3,2-b][1,4]benzoxazines, which are part of new heterocyclic systems. These compounds could have various applications in chemical and pharmaceutical research due to their unique structural properties (Bastrakov et al., 2016).
Inhibitory Activity Against Adhesion Molecules
Kaneko et al. (2004) investigated piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine for their inhibitory activity on adhesion molecules like ICAM-1. One compound, ER-49890, showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation, indicating its potential in treating inflammatory diseases (Kaneko et al., 2004).
Mechanism of Action
Target of Action
The primary target of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine is the receptor tyrosine kinase AXL . AXL plays a crucial role in cancer cell survival, metastasis, and drug resistance . It also exhibits inhibitory activity against the soybean 15-lipoxygenase enzyme .
Mode of Action
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine interacts with its targets by blocking cellular AXL signaling . This interaction inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .
Biochemical Pathways
The compound affects the AXL signaling pathway, which is involved in various cellular processes, including cell survival, proliferation, and migration . By inhibiting this pathway, 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can potentially disrupt these processes and exert antitumor effects .
Result of Action
The result of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine’s action is the inhibition of AXL-mediated cell proliferation and the impairment of Gas6/AXL-stimulated cell migration and invasion . This can potentially lead to the suppression of tumor growth and metastasis .
Action Environment
The action of 10H-Benzo[b]pyrido[2,3-e][1,4]thiazine can be influenced by various environmental factors. . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored sealed in a dry room temperature environment .
properties
IUPAC Name |
10H-pyrido[3,2-b][1,4]benzothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDZROJJLPDLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180733 | |
Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261-96-1 | |
Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 261-96-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 10H-Pyrido(3,2-b)(1,4)benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-pyrido[3,2-b](1,4)benzothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key reactions observed with 10H-Pyrido(3,2-b)(1,4)benzothiazine and n-butyllithium?
A: Research indicates that this compound reacts with n-butyllithium through two main pathways [, , ]. Firstly, it undergoes proton abstraction at the C-4 position. Secondly, n-butyllithium can add nucleophilically to the C-2 position, leading to the formation of a 2-n-butyl-4a-lithio-2,4a-dihydropyridyl[3,2-b][1,4]benzothiazine adduct. This adduct exhibits notable stability attributed to the ability of sulfur to stabilize the adjacent carbanion. These reactive intermediates can be further derivatized by reacting them with various electrophiles like deuterium oxide, diethyl chlorophosphate, acyl chlorides, and sulfonyl chlorides [, , ].
Q2: Have any ribofuranosides of this compound derivatives been synthesized, and what were their potential applications?
A: Yes, researchers have synthesized N-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-8-chloro-7-methyl/7,9-dimethyl/8-chloro-9-methyl-3-nitro pyrido[3,2-b][1,4]benzothiazines []. These compounds were synthesized by reacting the corresponding 10H-pyrido[3,2-b][1,4]benzothiazines with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. These ribofuranosides, along with their parent 10H-pyrido[3,2-b][1,4]benzothiazines, were subsequently evaluated for their antibacterial and antifungal activities []. This highlights the potential of modifying the this compound scaffold for exploring various biological applications.
Q3: Are there any computational studies conducted on this compound derivatives?
A: While the provided abstracts do not delve into specific computational studies, one research paper [] mentions "theoretical anti-tumor studies" on 10H-pyrido[3,2-b][1,4]benzoxazine and 10H-pyrido[3,2-b][1,4]benzothiazine derivatives. This suggests the utilization of computational methods, possibly including molecular docking studies, to investigate the interactions of these compounds with potential cancer receptors. Access to the full research paper would provide more detailed insights into the specific computational methodologies employed and the findings of these studies.
Q4: What spectroscopic techniques are typically employed to characterize this compound derivatives?
A: Researchers commonly utilize a combination of spectroscopic techniques to characterize this compound derivatives [, , , ]. These include:
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